N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide
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Overview
Description
N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide is an organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate.
Addition of Methylamine: The 4-fluorophenyl isocyanate is then reacted with methylamine to form N-(4-fluorophenyl)carbamoylmethylamine.
Alkyne Formation: The final step involves the reaction of N-(4-fluorophenyl)carbamoylmethylamine with propargyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the carbamoyl and but-2-ynamide moieties can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)carbamoylmethylamine: Lacks the but-2-ynamide moiety.
N-(4-Fluorophenyl)carbamoyl-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the but-2-ynamide moiety.
Uniqueness
N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylbut-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C13H13FN2O2 |
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Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-N-methylbut-2-ynamide |
InChI |
InChI=1S/C13H13FN2O2/c1-3-4-13(18)16(2)9-12(17)15-11-7-5-10(14)6-8-11/h5-8H,9H2,1-2H3,(H,15,17) |
InChI Key |
IZVIBYQHZRBACX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)CC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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